Mciep-mac

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MCIEP-MAC, also known as Methylcyclohexane Ethyl Propionate-Mediated Aqueous Two-Phase System, is a novel and effective synthesis method that has gained popularity in the field of biochemical research. The unique properties of MCIEP-MAC have made it an attractive option for the separation and purification of biomolecules. In

Mecanismo De Acción

The mechanism of action of MCIEP-MAC is based on the partitioning of biomolecules between the two phases of the system. The water-soluble biomolecules partition into the aqueous phase, while the water-insoluble biomolecules partition into the organic phase. The partitioning is dependent on the physicochemical properties of the biomolecules such as size, charge, and hydrophobicity. The partitioning can be controlled by adjusting the composition of the system, such as the concentration of the polymer and the organic solvent.

Efectos Bioquímicos Y Fisiológicos

MCIEP-MAC has been shown to have minimal biochemical and physiological effects on biomolecules. The system is non-toxic and non-denaturing, and does not affect the biological activity of the biomolecules. The system has also been shown to be compatible with a wide range of buffer systems and pH values.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MCIEP-MAC has several advantages for lab experiments. The system is easy to prepare and use, and does not require specialized equipment. The system is also highly selective and efficient for the separation and purification of biomolecules. However, MCIEP-MAC has some limitations, such as the need for optimization of the composition of the system for each biomolecule, and the difficulty in scaling up the system for industrial applications.

Direcciones Futuras

MCIEP-MAC has several potential future directions in scientific research. One future direction is the development of novel polymers and organic solvents to improve the selectivity and efficiency of the system. Another future direction is the application of MCIEP-MAC in the separation and purification of complex mixtures such as plant extracts and natural products. MCIEP-MAC also has potential applications in the development of new biopharmaceuticals and drug delivery systems.

Conclusion:

In conclusion, MCIEP-MAC is a novel and effective synthesis method that has gained popularity in the field of biochemical research. The system has several advantages for the separation and purification of biomolecules, and has minimal biochemical and physiological effects on the biomolecules. MCIEP-MAC has several potential future directions in scientific research, and is a promising tool for the development of new biopharmaceuticals and drug delivery systems.

Métodos De Síntesis

MCIEP-MAC is a two-phase system that is composed of a water-soluble polymer and a water-immiscible organic solvent. The system is prepared by mixing a polymer such as polyethylene glycol (PEG) with an organic solvent such as methylcyclohexane ethyl propionate (MAC). The mixture is then stirred vigorously to form a homogeneous solution. When the solution is allowed to stand, it separates into two distinct phases, an upper organic phase and a lower aqueous phase.

Aplicaciones Científicas De Investigación

MCIEP-MAC has been widely used in scientific research for the separation and purification of biomolecules such as proteins, enzymes, and DNA. The unique properties of MCIEP-MAC make it an attractive option for the isolation of biomolecules from complex mixtures such as cell lysates and fermentation broths. MCIEP-MAC has also been used in the purification of biopharmaceuticals such as monoclonal antibodies and recombinant proteins.

Propiedades

Número CAS |

140210-82-8 |

|---|---|

Nombre del producto |

Mciep-mac |

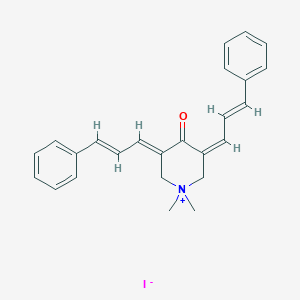

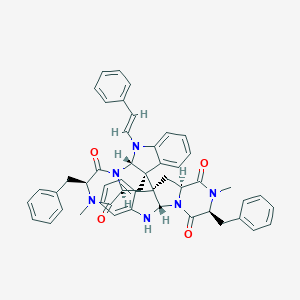

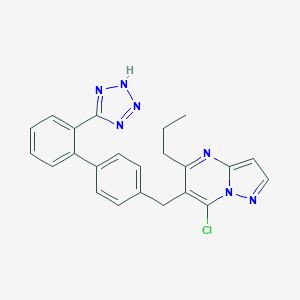

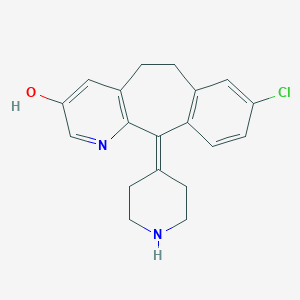

Fórmula molecular |

C25H24Cl2N2O3 |

Peso molecular |

471.4 g/mol |

Nombre IUPAC |

[4-(3-imino-3-methoxypropyl)phenyl] 10-methylacridin-10-ium-9-carboxylate;chloride;hydrochloride |

InChI |

InChI=1S/C25H23N2O3.2ClH/c1-27-21-9-5-3-7-19(21)24(20-8-4-6-10-22(20)27)25(28)30-18-14-11-17(12-15-18)13-16-23(26)29-2;;/h3-12,14-15,26H,13,16H2,1-2H3;2*1H/q+1;;/p-1 |

Clave InChI |

NNVQSCUJOHFWSF-UHFFFAOYSA-M |

SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=N)OC.Cl.[Cl-] |

SMILES canónico |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=N)OC.Cl.[Cl-] |

Sinónimos |

4-(2-methoxycarbonimidoylethyl)phenyl 10-methyacridinium-9-carboxylate MCIEP-MAC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.